1,2-Diallyloxybenzene

Descripción

The exact mass of the compound 1,2-Diallyloxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4213. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Diallyloxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diallyloxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

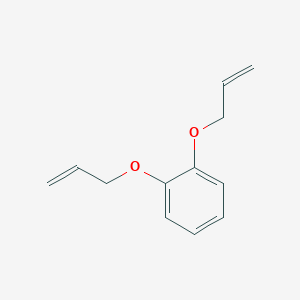

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-bis(prop-2-enoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWLFCGQNCRLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063361 | |

| Record name | 1,2-Diallyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4218-87-5 | |

| Record name | Catechol diallyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4218-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diallyloxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004218875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diallyloxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-bis(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diallyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(allyloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIALLYLOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGY9XYH83V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

physical and chemical properties of 1,2-Diallyloxybenzene

The Physicochemical Dynamics and Synthetic Utility of 1,2-Diallyloxybenzene: A Technical Whitepaper

Executive Summary

1,2-Diallyloxybenzene (CAS: 4218-87-5) is a uniquely structured bis-allyl ether of pyrocatechol. By masking the hydrogen-bond-donating hydroxyl groups of its parent compound, this molecule transitions into a highly lipophilic, aprotic entity. This technical guide explores the physicochemical profiling, synthetic methodologies, analytical characterization, and biological applications of 1,2-Diallyloxybenzene, providing actionable insights for researchers in drug development, forensic chemistry, and agrochemical design.

Structural Identity and Physicochemical Profiling

1,2-Diallyloxybenzene (IUPAC: 1,2-bis(prop-2-enoxy)benzene)[1] is an aromatic ether with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol [2]. The dual allyloxy substitution fundamentally alters the thermodynamic and pharmacokinetic profile of the molecule, making it a critical intermediate in fine chemical synthesis, pesticide development, and pharmaceutical applications[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Relevance |

| Molecular Weight | 190.24 g/mol [2] | Small molecular size is highly favorable for crossing biological membranes. |

| LogP (XLogP3) | 2.9[3] | Optimal lipophilicity for passive diffusion in pharmacokinetic and BBB-penetration models. |

| Topological Polar Surface Area | 18.5 Ų[3] | Highly permeable; indicates complete removal of hydrogen-bond donors. |

| Boiling Point | 269.8 °C (at 760 mmHg)[4] | High thermal stability, making it highly suitable for high-temperature GC-MS profiling. |

| Density | 0.982 g/cm³[4] | Slightly less dense than water; dictates the organic phase orientation during biphasic extractions. |

| Flash Point | 99.7 °C[4] | Requires standard flammable liquid handling protocols during industrial scale-up. |

Causality in Physical Properties: The complete etherification of the catechol core eliminates hydrogen bond donors, drastically reducing the Topological Polar Surface Area (TPSA) to just 18.5 Ų[3]. In drug development, a TPSA under 90 Ų combined with a LogP of 2.9 strongly predicts excellent cellular membrane permeability and systemic distribution.

Synthetic Methodologies: The Williamson Ether Pathway

The synthesis of 1,2-Diallyloxybenzene is classically achieved via a double Williamson ether synthesis. The choice of reagents and solvents is strictly dictated by the need to maximize the nucleophilicity of the phenoxide intermediate while suppressing competitive C-alkylation.

Step-by-Step Methodology: Optimized Synthesis Protocol

-

Reagent Preparation: Dissolve 1.0 equivalent of pyrocatechol in anhydrous acetone. Causality: Acetone is selected as a polar aprotic solvent because it solvates the reactants without forming a tight solvation shell around the phenoxide anion, thereby enhancing its nucleophilicity.

-

Deprotonation: Add 2.5 equivalents of finely powdered anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base chosen over stronger bases (like NaOH) to prevent the oxidative degradation of catechol and to avoid aqueous biphasic complexities.

-

Nucleophilic Substitution: Introduce 2.2 equivalents of allyl bromide dropwise under an inert atmosphere (N₂ or Ar) at room temperature, then reflux at 60 °C for 12 hours. The mild reflux provides the exact activation energy required for the S_N2 attack of the phenoxide on the electrophilic allylic carbon.

-

Workup and Extraction: Cool the mixture, filter the inorganic salts (KBr and unreacted K₂CO₃), and concentrate the filtrate in vacuo. Partition the residue between diethyl ether and 5% aqueous NaOH to strip away any mono-allylated intermediates or unreacted catechol.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via vacuum distillation to yield pure 1,2-Diallyloxybenzene.

Synthetic pathway and thermal Claisen rearrangement logic of 1,2-Diallyloxybenzene.

Mechanistic Extension: The Claisen Rearrangement A defining chemical property of 1,2-Diallyloxybenzene is its ability to undergo a thermal [3,3]-sigmatropic rearrangement (Claisen rearrangement)[5]. When heated above 200 °C, the allyl group migrates to the ortho-position of the aromatic ring, yielding complex substituted phenols. This serves as a self-validating reaction system for generating complex, multi-substituted aromatic rings utilized in advanced pharmaceutical APIs[5].

Analytical Characterization and Forensic Profiling

Accurate characterization of 1,2-Diallyloxybenzene is paramount, particularly because it serves as a route-specific biomarker in forensic chemistry. It is frequently identified as an organic impurity in the illicit synthesis of safrole and 3,4-methylenedioxymethamphetamine (MDMA) when catechol is utilized as a pre-precursor[6],[7]. Distinguishing it from similar compounds, such as 2-allyloxyphenol, requires high-resolution techniques due to overlapping proton environments in ¹H NMR spectroscopy[6].

Step-by-Step Methodology: HPLC-MS Profiling Protocol To isolate and quantify this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the gold standard[8].

-

Mobile Phase Preparation: Prepare a gradient mobile phase of Acetonitrile (MeCN) and LC-MS grade water[8]. Add 0.1% Formic Acid to both solvents. Causality: While phosphoric acid can be used for standard UV detection, formic acid is strictly required for MS compatibility to ensure volatility, preventing ion suppression and source fouling in the mass spectrometer[8].

-

Column Selection and Equilibration: Utilize a specialized low-silanol reverse-phase column, such as the Newcrom R1[8]. Causality: The low silanol activity prevents secondary electrostatic interactions that cause peak tailing for highly lipophilic ethers. Equilibrate the column at a flow rate of 1.0 mL/min.

-

Sample Injection: Dissolve the analyte in a 50:50 MeCN:H₂O mixture and inject a 5 µL aliquot.

-

Detection: Monitor UV absorbance at 270 nm (corresponding to the aromatic π-π* transitions) and configure the ESI-MS in positive ion mode to detect the [M+H]⁺ peak at m/z 191.1. This liquid chromatography method is highly scalable for isolating impurities in preparative separation and is suitable for pharmacokinetic studies[8].

HPLC-MS analytical workflow for the characterization of 1,2-Diallyloxybenzene.

Applications in Agrochemicals and Olfactory Modulation

Beyond its role as a synthetic intermediate, 1,2-Diallyloxybenzene exhibits direct biological and commercial activity. It is utilized in commercial malodor reduction compositions[9]. Furthermore, research into pest control has demonstrated that this catechol derivative possesses potent inhibitory effects on the antenna response of the Gypsy Moth (Lymantria dispar)[10],[5].

Mechanistic Causality: The gypsy moth relies heavily on olfactory cues for mating and host-plant identification, specifically targeting oak wood volatiles like eugenol[5]. 1,2-Diallyloxybenzene acts as a structural mimic to these natural attractants. By binding competitively to the odorant receptors on the moth's antennae without triggering the downstream action potential, it acts as a long-term olfactory antagonist[5]. This effectively neutralizes the insect's ability to navigate toward host plants or mates, making it a highly valuable scaffold in the development of environmentally benign, non-lethal agrochemicals.

References

-

1,2-Diallyloxybenzene | C12H14O2 | CID 77894 Source: PubChem URL:[Link]

-

Separation of 1,2-Diallyloxybenzene on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

-

1,2-BIS(PROP-2-EN-1-YLOXY)BENZENE | CAS 4218-87-5 Source: Matrix Fine Chemicals URL:[Link]

-

The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues Source: OPUS at UTS (University of Technology Sydney) URL:[Link]

- METHODS AND COMPOSITIONS FOR CONTROL OF GYPSY MOTH, Lymantria dispar (US20130045178A1)

- Malodor reduction compositions (CA2972375A1)

Sources

- 1. 1,2-Bis(allyloxy)benzene [synhet.com]

- 2. 1,2-BIS(PROP-2-EN-1-YLOXY)BENZENE | CAS 4218-87-5 [matrix-fine-chemicals.com]

- 3. 1,2-Diallyloxybenzene | C12H14O2 | CID 77894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. US20130045178A1 - METHODS AND COMPOSITIONS FOR CONTROL OF GYPSY MOTH, Lymantria dispar - Google Patents [patents.google.com]

- 6. The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues - ProQuest [proquest.com]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. 1,2-Diallyloxybenzene | SIELC Technologies [sielc.com]

- 9. CA2972375A1 - Malodor reduction compositions - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

1,2-Diallyloxybenzene: Structural Profiling, Synthetic Methodologies, and Downstream Applications

Executive Summary

1,2-Diallyloxybenzene, formally recognized by IUPAC as 1,2-bis(prop-2-enoxy)benzene, is a bis-allylated phenolic ether that serves as a critical intermediate in advanced organic synthesis, materials science, and pharmaceutical development[1]. Characterized by its dual terminal alkene functionalities and electron-rich aromatic core, this compound is primarily utilized as a precursor for macrocyclic ligand synthesis and as a substrate for the thermal Claisen rearrangement[2],[3]. This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its synthetic methodologies, and its role in generating bio-based alternatives to bisphenol A (BPA) in epoxy resin manufacturing[2].

Structural and Physicochemical Profiling

The molecular architecture of 1,2-diallyloxybenzene consists of a central benzene ring substituted at the ortho positions (1,2-positions) with two allyloxy groups. The presence of the ether linkages donates electron density into the aromatic ring via resonance, activating the ortho and para positions for potential electrophilic aromatic substitution, though its primary utility lies in the reactivity of the allyl appendages.

Quantitative Physicochemical Data

To facilitate rapid reference and analytical validation, the core physicochemical and identifier data for 1,2-diallyloxybenzene are summarized below:

| Parameter | Specification / Value |

| IUPAC Name | 1,2-bis(prop-2-enoxy)benzene[1] |

| Common Synonyms | 1,2-Diallyloxybenzene; Catechol diallyl ether; 1,2-bis(allyloxy)benzene[1] |

| CAS Registry Number | 4218-87-5[1] |

| Molecular Formula | C12H14O2 [1] |

| Monoisotopic Mass | 190.09938 Da[4] |

| Predicted [M+H]+ Adduct | m/z 191.106[4] |

| SMILES String | C=CCOC1=CC=CC=C1OCC=C[1] |

| InChIKey | GZWLFCGQNCRLIN-UHFFFAOYSA-N[1] |

Synthetic Methodology & Mechanistic Causality

The synthesis of 1,2-diallyloxybenzene is classically achieved via a double Williamson ether synthesis (an SN2 alkylation) using catechol (pyrocatechol) and allyl bromide[3]. Designing a high-yielding protocol requires careful selection of base, catalyst, and solvent to suppress side reactions such as C-alkylation or incomplete O-alkylation.

Causality Behind Experimental Choices

-

Base Selection ( K2CO3 ): Anhydrous potassium carbonate is selected because it is sufficiently basic to deprotonate the phenolic hydroxyl groups of catechol, generating the highly nucleophilic phenoxide in situ. Crucially, it is mild enough to prevent the base-catalyzed degradation or elimination of the allyl halide[5].

-

Kinetic Accelerator (NaI): The addition of sodium iodide acts as a Finkelstein catalyst. NaI converts the allyl bromide into allyl iodide in situ. Because the iodide ion is a superior leaving group compared to bromide, allyl iodide acts as a more potent electrophile for the SN2 reaction, significantly accelerating the reaction rate and driving it to completion[3].

-

Solvent Dynamics (Acetone): Acetone is utilized as a polar aprotic solvent. It effectively solvates the potassium cations, leaving the phenoxide anions "naked" and highly reactive. Furthermore, acetone facilitates the precipitation of sodium bromide (NaBr), which drives the Finkelstein equilibrium forward[3].

Workflow for the SN2 synthesis of 1,2-diallyloxybenzene from catechol.

Step-by-Step Experimental Protocol (Self-Validating System)

Phase 1: Reaction Assembly

-

In a 500 mL flame-dried round-bottom flask, charge catechol (15.0 g, 136 mmol) and anhydrous K2CO3 (56.5 g, 409 mmol)[3].

-

Add sodium iodide (2.04 g, 13.6 mmol) to the solid mixture[3].

-

Suspend the reactants in 250 mL of anhydrous acetone and stir at ambient temperature (20°C) for 15 minutes to initiate phenoxide formation[3].

Phase 2: Alkylation & Reflux 4. Dropwise, add allyl bromide (29.0 mL, 341 mmol) to the stirring suspension[3]. 5. Equip the flask with a reflux condenser and heat the reaction mixture to 60°C (acetone reflux) for 12–16 hours. 6. Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexane eluent. The reaction is complete when the catechol spot ( Rf≈0.2 ) is completely consumed, replaced by a single non-polar product spot ( Rf≈0.7 ).

Phase 3: Workup & Isolation 7. Cool the reaction mixture to room temperature and filter off the inorganic salts ( KBr , unreacted K2CO3 , NaI ). Wash the filter cake with an additional 50 mL of acetone. 8. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone solvent. 9. Dissolve the resulting crude oil in 200 mL of dichloromethane (DCM) and wash sequentially with 1M NaOH (2 x 100 mL) to remove any unreacted catechol, followed by brine (100 mL). 10. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield 1,2-diallyloxybenzene as a pale yellow oil.

Phase 4: Analytical Validation 11. NMR Confirmation: 1H NMR (400 MHz, CDCl3 ) must show a doublet at δ 4.51 ppm (4H, O−CH2 ), a multiplet at δ 6.0-6.1 ppm (2H, internal alkene), and multiplets at δ 5.2-5.4 ppm (4H, terminal alkene)[2]. Aromatic protons appear as a multiplet around δ 6.8-6.9 ppm (4H)[6]. 12. Mass Spectrometry: Confirm the [M+H]+ adduct at m/z 191.106 via LC-MS[4].

Downstream Applications: The Claisen Rearrangement

A primary downstream application of 1,2-diallyloxybenzene is its subjection to the thermal ortho-Claisen rearrangement. When heated above 200°C, the compound undergoes a concerted [3,3]-sigmatropic rearrangement. The allyl groups migrate to the ortho positions of the aromatic ring, passing through a transient dienone intermediate before rapidly tautomerizing back to a stable aromatic bisphenol (e.g., 3,6-diallylcatechol).

This resulting bisphenol serves as a critical, bio-based alternative to bisphenol A (BPA) in the synthesis of advanced epoxy resins, aligning with green chemistry initiatives to replace toxic, fossil-derived monomers[2].

Mechanistic pathway of the thermal [3,3]-sigmatropic Claisen rearrangement.

References

- 1,2-Diallyloxybenzene | C12H14O2 | CID 77894 - PubChem. National Center for Biotechnology Information.

- Chimica - AMS Dottorato. Università di Bologna (unibo.it).

- SYNTHETIC STRATEGIES FOR SELF-ASSEMBLED SCHIFF-BASE MACROCYCLES. Open Collections (ubc.ca).

- 1,2-diallyloxybenzene (C12H14O2) - PubChemLite. Université du Luxembourg (uni.lu).

- METHODS AND COMPOSITIONS FOR CONTROL OF GYPSY MOTH, Lymantria dispar - Google Patents. US20130045178A1.

- 2-(Allyloxy)phenol | 1126-20-1 | Benchchem. Benchchem.

Sources

- 1. 1,2-Diallyloxybenzene | C12H14O2 | CID 77894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 3. open.library.ubc.ca [open.library.ubc.ca]

- 4. PubChemLite - 1,2-diallyloxybenzene (C12H14O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-(Allyloxy)phenol | 1126-20-1 | Benchchem [benchchem.com]

- 6. US20130045178A1 - METHODS AND COMPOSITIONS FOR CONTROL OF GYPSY MOTH, Lymantria dispar - Google Patents [patents.google.com]

A Guide to the Spectroscopic Characterization of 1,2-Diallyloxybenzene

This technical guide provides an in-depth analysis of the spectroscopic data for 1,2-Diallyloxybenzene (Catechol diallyl ether), a key aromatic ether used in various research and development applications. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Molecular Blueprint

1,2-Diallyloxybenzene (C₁₂H₁₄O₂) is an organic compound featuring a benzene ring substituted with two adjacent allyloxy groups. Understanding its precise structure is paramount for predicting its reactivity, metabolic fate, and interaction with biological systems. The strategic application of modern spectroscopic techniques provides a detailed and validated confirmation of its chemical identity.

This guide moves beyond simple data reporting. It delves into the causality behind the observed spectral features, offering insights grounded in the principles of chemical structure and spectroscopic theory. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For a molecule like 1,2-Diallyloxybenzene, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Resolution NMR Data

A robust NMR analysis begins with meticulous sample preparation and a well-defined acquisition protocol.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,2-Diallyloxybenzene in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is typically used for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic and vinylic protons.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters, including a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.[1] This technique removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single line.[1] A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.[2]

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a map of the different proton environments in the molecule. Based on the structure, we anticipate signals in three distinct regions: aromatic, vinylic, and aliphatic.

-

Aromatic Region (~6.8-7.2 ppm): The four protons on the benzene ring are chemically similar, leading to a complex multiplet pattern. Protons on a benzene ring adjacent to an oxygen atom are typically shielded and appear at a relatively upfield position within the aromatic range.[3]

-

Vinylic Region (~5.2-6.2 ppm): The three protons of each allyl group's double bond will produce characteristic signals. The internal proton (-CH=) will appear as a complex multiplet due to coupling with both the terminal vinyl protons and the adjacent methylene protons. The two terminal protons (=CH₂) are diastereotopic and will appear as two separate signals, each a doublet of doublets.

-

Aliphatic Region (~4.5 ppm): The protons of the methylene group attached to the ether oxygen (-O-CH₂-) are significantly deshielded by the adjacent oxygen atom.[4] This results in a downfield shift compared to a typical alkyl chain, and they are expected to appear as a doublet due to coupling with the neighboring vinylic proton.[4][5]

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule. Due to the molecule's symmetry, we expect to see 6 distinct signals instead of 12.

-

Aromatic Carbons: The two oxygen-bearing aromatic carbons (C1/C2) are expected to be the most downfield in the aromatic region, typically around 145-155 ppm, due to the deshielding effect of the oxygen atoms.[6] The other four aromatic carbons will appear in the typical range of 110-130 ppm.

-

Vinylic Carbons: The internal carbon of the allyl group (-CH=) will be more downfield (~133 ppm) than the terminal carbon (=CH₂) (~117 ppm).

-

Aliphatic Carbon: The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) is expected in the range of 65-75 ppm.[4][6]

| Predicted NMR Data for 1,2-Diallyloxybenzene | |

| ¹H NMR | Predicted Chemical Shift (ppm) |

| Aromatic (4H) | ~6.8 - 7.2 (m) |

| Vinylic (-CH=, 2H) | ~6.0 - 6.2 (m) |

| Vinylic (=CH₂, 4H) | ~5.2 - 5.5 (m) |

| Methylene (-O-CH₂-, 4H) | ~4.5 (d) |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic (C-O) | ~148 |

| Vinylic (-CH=) | ~133 |

| Aromatic (C-H) | ~122 |

| Aromatic (C-H) | ~115 |

| Vinylic (=CH₂) | ~118 |

| Methylene (-O-CH₂-) | ~70 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 1,2-Diallyloxybenzene is characterized by absorptions corresponding to its aromatic ring, ether linkages, and alkene moieties.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples that requires minimal preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any interference from the ambient atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a single drop of 1,2-Diallyloxybenzene directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Interpretation

The key to interpreting the IR spectrum is to assign the observed absorption bands to specific bond vibrations within the molecule.

-

Aromatic and Vinylic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) is indicative of C-H stretching from both the benzene ring and the alkene groups.[7]

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the stretching of the C-H bonds in the methylene (-CH₂-) groups.[7]

-

C=C Double Bond Stretch: The stretching vibrations of the C=C bonds in the allyl groups and the aromatic ring will appear in the 1650-1450 cm⁻¹ region. A band near 1650 cm⁻¹ is characteristic of the alkene C=C stretch.[7]

-

C-O Ether Stretch: This is the most diagnostic feature for an ether. Aryl alkyl ethers typically show two strong C–O stretching absorptions.[8][9] For 1,2-Diallyloxybenzene, we expect a strong, asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[5][8][9]

-

=C-H Out-of-Plane Bending: Strong bands in the 1000-700 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the double bonds and the aromatic ring. These can sometimes be used to infer the substitution pattern.

| Key IR Absorptions for 1,2-Diallyloxybenzene | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic/Vinylic C-H Stretch | 3020 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Alkene C=C Stretch | ~1650 |

| Aromatic C=C Stretch | ~1600 & ~1480 |

| Asymmetric C-O-C Stretch | ~1250 (Strong) |

| Symmetric C-O-C Stretch | ~1040 (Strong) |

| =C-H Out-of-Plane Bending | 910 - 990 |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile, thermally stable compounds like 1,2-Diallyloxybenzene. Electron Ionization (EI) is a hard ionization technique that produces numerous fragments, creating a rich fingerprint of the molecule.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 1,2-Diallyloxybenzene (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through a capillary column (e.g., a DB-5ms) and separate from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Mass Spectrum Interpretation

The mass spectrum is a plot of ion abundance versus m/z.

-

Molecular Ion (M⁺•): The molecular weight of 1,2-Diallyloxybenzene is 190.24 g/mol . Therefore, the molecular ion peak is expected at m/z 190. The presence of this peak confirms the molecular weight of the compound.

-

Fragmentation Analysis: The high energy of EI causes the molecular ion to break apart into smaller, characteristic fragments. The fragmentation of ethers is often driven by cleavage of the C-O bond.[10]

-

Base Peak (m/z 41): The most abundant peak (base peak) in the spectrum is observed at m/z 41. This corresponds to the highly stable allyl cation ([C₃H₅]⁺), formed by the cleavage of the O-CH₂ bond.[11] This is a classic fragmentation pathway for allyl ethers.

-

Fragment at m/z 149: Loss of one allyl group (•C₃H₅, 41 Da) from the molecular ion (190) results in a fragment at m/z 149 ([M - 41]⁺).

-

Other Fragments: Other significant fragments are observed at m/z 39 and 52.

-

Key Fragmentation Pathways

Caption: Primary fragmentation pathways for 1,2-Diallyloxybenzene in EI-MS.

| Observed Mass Spectrometry Data | |

| m/z | Relative Abundance (%) |

| 190 | 18.41 |

| 149 | 12.52 |

| 52 | 11.51 |

| 41 | 99.99 |

| 39 | 19.52 |

| (Data sourced from MassBank of North America via PubChem) |

Conclusion

The combined application of NMR, IR, and MS provides an unambiguous structural confirmation of 1,2-Diallyloxybenzene. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aromatic, ether, alkene), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This multi-technique approach ensures a high degree of confidence in the identity and purity of the compound, a critical requirement for any scientific investigation or development process.

References

- Fiveable. (2025, August 15). Spectroscopy of Ethers. Retrieved from Fiveable. (URL not provided in search results)

-

YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. Ether Infrared spectra. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diallyloxybenzene. Retrieved from [Link]

-

MDPI. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 o-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1,2-Diallyloxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-Diallyloxybenzene, a molecule of significant interest in synthetic chemistry and drug discovery. Due to a notable scarcity of published quantitative solubility data, this document establishes a predictive framework based on the principle of "like dissolves like" and the physicochemical properties of the molecule. Furthermore, it presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal equilibrium method. This guide is designed to be an essential resource for scientists, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction to 1,2-Diallyloxybenzene

1,2-Diallyloxybenzene, also known as catechol diallyl ether or pyrocatechol diallyl ether, is an aromatic ether.[1] Its structure, featuring a benzene ring substituted with two allyloxy groups in the ortho position, makes it a valuable building block in organic synthesis. These allyl groups provide reactive sites for a variety of chemical transformations, including cross-linking and polymerization, and serve as precursors for further functionalization. In the context of drug development, derivatives of 1,2-Diallyloxybenzene are explored for their potential as therapeutic agents and are often used as scaffolds in the design of novel bioactive molecules.[2][3][4] An accurate understanding of its solubility is paramount for its effective use in reaction media, for developing purification protocols such as crystallization, and for creating formulations for biological screening.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the fundamental principle of "like dissolves like."[5] This adage is rooted in the intermolecular forces between solute and solvent molecules. A solute will dissolve most readily in a solvent that has similar polarity and hydrogen bonding capabilities.

-

Polarity: The molecular structure of 1,2-Diallyloxybenzene results in a moderate polarity. The ether linkages (C-O-C) introduce dipoles, while the largely nonpolar benzene ring and allyl groups contribute to its overall lipophilic character. Therefore, it is expected to be more soluble in solvents of intermediate polarity.

-

Hydrogen Bonding: 1,2-Diallyloxybenzene possesses two ether oxygen atoms that can act as hydrogen bond acceptors. However, it lacks hydrogen bond donors. This suggests that it will dissolve well in solvents that are either non-hydrogen bonding or are primarily hydrogen bond donors.

Physicochemical Properties of 1,2-Diallyloxybenzene

A thorough understanding of the physicochemical properties of 1,2-Diallyloxybenzene is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | PubChem[1] |

| Molecular Weight | 190.24 g/mol | PubChem[1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

The XLogP3 value of 2.9 indicates a preference for a non-aqueous environment, suggesting good solubility in many organic solvents and limited solubility in water. The presence of two hydrogen bond acceptors implies that it can interact with protic solvents.

Solubility Profile of 1,2-Diallyloxybenzene

While specific quantitative data is scarce in publicly available literature, a qualitative and predictive solubility profile can be constructed based on the principles of "like dissolves like."

Qualitative Solubility Predictions:

-

High Solubility Expected: In solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane. These solvents can engage in dipole-dipole interactions with 1,2-Diallyloxybenzene.

-

Moderate Solubility Expected: In polar protic solvents like ethanol and methanol. While these solvents can act as hydrogen bond donors, their high polarity may be a slight mismatch. Also, in nonpolar aromatic solvents like toluene, where pi-stacking interactions can occur.

-

Low Solubility Expected: In highly nonpolar aliphatic solvents such as hexane and cyclohexane, and in the highly polar and structured solvent, water.

A related compound, 1,2-dimethoxybenzene (veratrole), is reported to be soluble in alcohol, diethyl ether, acetone, and methanol, and only slightly soluble in water.[6][7] This provides further confidence in the predicted solubility profile of 1,2-Diallyloxybenzene.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a robust experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][8]

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[5]

A. Materials and Reagents

-

1,2-Diallyloxybenzene (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Magnetic stir bars

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

B. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,2-Diallyloxybenzene to a series of glass vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

To each vial, add a precisely known volume of the selected organic solvent.

-

Add a magnetic stir bar to each vial and seal tightly to prevent solvent evaporation.[5]

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials.[5]

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.[5]

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of 1,2-Diallyloxybenzene in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

A calibration curve must be generated using standard solutions of 1,2-Diallyloxybenzene of known concentrations to ensure accurate quantification.[5]

-

-

Data Reporting:

-

Calculate the solubility of 1,2-Diallyloxybenzene in the original undiluted saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L, and always specify the temperature at which the measurement was made.[5]

-

Safety and Handling

When working with 1,2-Diallyloxybenzene and organic solvents, it is imperative to adhere to strict safety protocols.

-

Always handle chemicals in a well-ventilated area or a fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Consult the Safety Data Sheet (SDS) for 1,2-Diallyloxybenzene and each solvent before use to be aware of all potential hazards.[12]

-

Avoid contact with skin and eyes, and prevent inhalation of vapors.[11][13]

-

Store chemicals in tightly closed containers in a cool, dry, and well-ventilated place.[10]

Conclusion

References

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).

- 1,2-Dimethoxybenzene - Santa Cruz Biotechnology. (n.d.).

- 1,2-Diallyloxybenzene | C12H14O2 | CID 77894 - PubChem. (n.d.).

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).

- 1,2-Dimethoxybenzene - Wikipedia. (n.d.).

- Chemical Safety Data Sheet MSDS / SDS - 1,2-Diisopropyloxy benzene - ChemicalBook. (2023, June 10).

- 1,2-Dimethoxybenzene CAS#: 91-16-7 • ChemWhat | Database of Chemicals & Biologicals. (n.d.).

- Safety Data Sheet - ChemScene. (2025, December 30).

- Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. (2016, November 15).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).

- SAFETY DATA SHEET. (n.d.).

- Isothermal method (detecting composition of a saturated solution at a given temperature) - ResearchGate. (n.d.).

- Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K - ACS Publications. (2021, November 1).

- Showing Compound 1,2-Dimethoxybenzene (FDB008865) - FooDB. (2010, April 8).

- 1,2-Dimethoxybenzene ReagentPlus , 99 91-16-7 - Sigma-Aldrich. (n.d.).

- Chemical Properties of 1,2-Diethoxybenzene (CAS 2050-46-6) - Cheméo. (n.d.).

- The importance of solubility and how to collect it using dynamic methods - Technobis. (2023, April 5).

- Solubility of 1,2-Diacetylbenzene in Organic Solvents: A Technical Guide - Benchchem. (n.d.).

- Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold - PMC. (n.d.).

- (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. (n.d.).

- Synthesis of Drugs and Biorelevant N-heterocycles Employing Recent Advances in C-N Bond Formation - Bentham Science Publishers. (n.d.).

- Discovery of novel S1P2 antagonists. Part 1: discovery of 1,3-bis(aryloxy)benzene derivatives - PubMed. (2015, April 1).

- Saturated bioisosteres of benzene: Unique building blocks for drug discovery. (2022, March 20).

Sources

- 1. 1,2-Diallyloxybenzene | C12H14O2 | CID 77894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel S1P2 antagonists. Part 1: discovery of 1,3-bis(aryloxy)benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 1,2-Dimethoxybenzol ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

thermal stability and decomposition of 1,2-Diallyloxybenzene

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Diallyloxybenzene

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 1,2-diallyloxybenzene, also known as catechol diallyl ether. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating aromatic ethers. The guide synthesizes theoretical principles with experimental data from analogous compounds to predict the thermal behavior of 1,2-diallyloxybenzene. Key topics covered include its synthesis and characterization, a predictive assessment of its thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a detailed examination of its primary decomposition pathway, the Claisen rearrangement, and subsequent secondary decomposition routes. This guide emphasizes the causality behind the predicted thermal events and provides detailed experimental protocols for the synthesis and analysis of this compound.

Introduction

1,2-Diallyloxybenzene is an aromatic ether that holds significance as a synthetic intermediate and a structural motif in various chemical contexts. The presence of two allyl groups attached to a benzene ring via ether linkages makes it a prime candidate for thermally induced molecular rearrangements, primarily the Claisen rearrangement. Understanding the thermal stability and decomposition of this compound is crucial for its safe handling, storage, and application in processes that involve elevated temperatures.

This guide provides an in-depth exploration of the thermal properties of 1,2-diallyloxybenzene. While specific experimental data for this exact molecule is not extensively available in public literature, this document leverages well-established principles of physical organic chemistry and data from closely related analogs, such as allyl phenyl ether and 1,2-dimethoxybenzene, to construct a scientifically grounded predictive model of its behavior.

Synthesis and Characterization

The synthesis of 1,2-diallyloxybenzene is typically achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This involves the reaction of catechol with an allyl halide in the presence of a base.

Experimental Protocol: Synthesis of 1,2-Diallyloxybenzene

Objective: To synthesize 1,2-diallyloxybenzene from catechol and allyl bromide.

Materials:

-

Catechol

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the reagents.

-

Slowly add allyl bromide (2.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 1,2-diallyloxybenzene.

Characterization: The identity and purity of the synthesized 1,2-diallyloxybenzene can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Synthesis Workflow

Caption: Workflow for the synthesis of 1,2-Diallyloxybenzene.

Thermal Analysis (Predictive)

Predicted Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For 1,2-diallyloxybenzene, a multi-stage decomposition is anticipated.

-

Initial Stage (Approx. 180-250°C): This stage is expected to involve the Claisen rearrangement, a[5][5]-sigmatropic rearrangement, of the allyl groups to the ortho positions of the benzene ring, forming 3,6-diallylcatechol.[6][7][8] This is an isomerization, so no mass loss is expected. However, if the temperature is high enough, some initial volatilization of the starting material may be observed.

-

Secondary Stage (Approx. 250-400°C): Following the rearrangement, the resulting 3,6-diallylcatechol will begin to decompose. This stage would likely involve the fragmentation of the allyl side chains and potential cyclization reactions.[5] A significant mass loss would be observed in this temperature range.

-

Final Stage (>400°C): At higher temperatures, the aromatic core is expected to decompose, leading to the formation of char and the release of smaller gaseous molecules.[9]

Predicted Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.

-

Melting Point: 1,2-Diallyloxybenzene is a liquid at room temperature, so a melting endotherm would not be observed unless the analysis starts at a very low temperature.

-

Claisen Rearrangement: The Claisen rearrangement is an exothermic process.[6] Therefore, a broad exothermic peak would be expected in the DSC thermogram in the range of 180-250°C, corresponding to the rearrangement to 3,6-diallylcatechol.

-

Decomposition: The subsequent decomposition events at higher temperatures would likely be complex, showing a combination of endothermic (bond breaking) and exothermic (formation of stable products) events.

Summary of Predicted Thermal Events

| Thermal Event | Predicted Temperature Range (°C) | TGA Observation | DSC Observation |

| Claisen Rearrangement | 180 - 250 | No significant mass loss | Broad exotherm |

| Side Chain Decomposition | 250 - 400 | Significant mass loss | Complex endo/exotherms |

| Aromatic Core Decomposition | > 400 | Further mass loss | Complex endo/exotherms |

Decomposition Pathways

The primary thermal decomposition pathway for 1,2-diallyloxybenzene is the Claisen rearrangement. At higher temperatures, further decomposition of the rearranged product occurs, likely through free-radical mechanisms.

The Claisen Rearrangement

The Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic six-membered transition state.[6][7][8] In the case of 1,2-diallyloxybenzene, both allyl groups are expected to migrate to the available ortho positions on the benzene ring.

Caption: Claisen rearrangement of 1,2-Diallyloxybenzene.

The reaction proceeds in two steps. The first allyl group migrates to one of the ortho positions to form 3-allyl-2-allyloxyphenol. The second allyl group then migrates to the other available ortho position to yield the final product, 3,6-diallylcatechol.[10]

Secondary Decomposition Pathways

At temperatures above that required for the Claisen rearrangement, the resulting 3,6-diallylcatechol will undergo further decomposition. Based on studies of related allyl-substituted phenols and aromatic ethers, these secondary decomposition pathways are likely to involve:

-

Homolytic Cleavage: The C-O bonds of the ether linkages (if any starting material remains) or the C-C bonds of the allyl side chains can undergo homolytic cleavage to form free radicals.[11]

-

Cyclization: The allyl groups can undergo intramolecular cyclization to form furan or pyran ring systems.[5]

-

Fragmentation: The allyl side chains can fragment to produce smaller, volatile molecules such as propene and other hydrocarbons.

-

Aromatization/Charring: At very high temperatures, the organic structure will collapse to form a carbonaceous char, with the evolution of gases like CO, CO₂, and H₂O.[9]

Safety and Handling

1,2-Diallyloxybenzene should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Although specific toxicity data is limited, it is prudent to treat it as a potentially hazardous chemical. Store in a cool, dry place away from heat and ignition sources.

Conclusion

The thermal behavior of 1,2-diallyloxybenzene is predicted to be dominated by the exothermic Claisen rearrangement at temperatures between 180°C and 250°C, leading to the formation of 3,6-diallylcatechol. This rearrangement occurs without significant mass loss. At higher temperatures, the rearranged product undergoes complex decomposition involving fragmentation of the allyl side chains and eventual degradation of the aromatic ring. This predictive analysis, based on established chemical principles and data from analogous compounds, provides a valuable framework for understanding and safely handling 1,2-diallyloxybenzene in research and industrial applications. Experimental verification of these predictions through TGA and DSC analysis is recommended for any application where thermal stability is a critical parameter.

References

-

Rhodium.ws. (n.d.). Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol. Retrieved from [Link]

-

Louw, R. (2010). Vapour phase thermolysis of allyl phenyl ether. ResearchGate. Retrieved from [Link]

-

Strapp, A. G., et al. (2007). Reactions of Allyl Phenyl Ether in High-Temperature Water with Conventional and Microwave Heating. The Journal of Organic Chemistry. Retrieved from [Link]

-

Martin, G., & D., M. (1972). Mechanisms of thermolytic fragmentation of allyl ethers. I. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]

-

Rainey, J. K., et al. (2007). Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers. PMC. Retrieved from [Link]

-

Tundidor-Camba, A., et al. (2018). Thermal behavior of the oligomeric poly(ether-imide)s. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Wikipedia. (2023). Allyl phenyl ether. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 4-allyl-pyrocatechol (3,4-dihydroxyallylbenzene). Erowid. Retrieved from [Link]

-

SKZ. (2025). DSC vs TGA: What's the Difference in Thermal Analysis?. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2013). Help with base-catalyzed claisen rearrangement of catechol monoallyl ether. Retrieved from [Link]

-

Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

-

Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene. Retrieved from [Link]

-

Jiao, N., et al. (2010). An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles. Organic Letters. Retrieved from [Link]

-

Trivedi, M. K., et al. (2015). Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene. Journal of Developing Drugs. Retrieved from [Link]

-

Psycho Chemist. (n.d.). Synthesis of 2,5-Dimethoxyallylbenzene. designer-drug.com. Retrieved from [Link]

-

Becl, J., et al. (2014). Synthesis of 2,5-Diaryl-1,5-Dienes from Allylic Bromides Using Visible-Light Photoredox Catalysis. PMC. Retrieved from [Link]

-

Muravyev, N. V., et al. (2020). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing. Retrieved from [Link]

-

Vallejo, A. C., et al. (2005). Synthesis, characterization and thermal studies on solid 3-methoxybenzoate of some bivalent transition metal ions. ResearchGate. Retrieved from [Link]

-

Ferenc, W., et al. (2005). Spectral, thermal and magnetic characterization of 2,3-dimethoxybenzoates of Co(II), Ni(II) and Cu(II). ResearchGate. Retrieved from [Link]

-

Schraa, G., et al. (1994). Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

Sources

- 1. skztester.com [skztester.com]

- 2. torontech.com [torontech.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol - [www.rhodium.ws] [erowid.org]

- 11. researchgate.net [researchgate.net]

Mechanistic and Synthetic Insights into the Double Claisen Rearrangement of 1,2-Diallyloxybenzene

Executive Summary

The Claisen rearrangement is a cornerstone of pericyclic chemistry, enabling the robust synthesis of complex, substituted aromatic systems. When applied to 1,2-diallyloxybenzene (catechol diallyl ether), the reaction undergoes a remarkable cascade—a double [3,3]-sigmatropic rearrangement —that strictly governs the regiochemistry of the final product. This technical guide dissects the mechanistic causality behind this transformation, contrasting it with mono-substituted analogs, and provides a self-validating experimental protocol for the isolation of 3,6-diallylcatechol.

Mechanistic Pathway: The Double [3,3]-Sigmatropic Shift

The transformation of 1,2-diallyloxybenzene into 3,6-diallylcatechol is driven by the thermodynamic stability of the newly formed aromatic systems, proceeding via two sequential, thermally allowed [3,3]-sigmatropic shifts ()[1].

Phase 1: Initial Ortho-Migration

Upon thermal activation (typically ~200 °C), one of the allyloxy groups undergoes a concerted [3,3]-sigmatropic shift through a highly ordered, chair-like transition state. The allyl moiety migrates to the unsubstituted ortho position (C6). This forms a transient 6-allyl-2-allyloxy-2,4-cyclohexadien-1-one intermediate. Because the C6 position retains a proton, rapid tautomerization (enolization) occurs to restore aromaticity, yielding the intermediate 2-allyloxy-6-allylphenol .

Phase 2: Regioselective Second Migration

The intermediate now possesses a free phenolic hydroxyl at C1 and an allyloxy group at C2. The second [3,3]-sigmatropic shift must now occur. The regioselectivity here is dictated by steric and electronic availability. The ortho positions relative to the C2 oxygen are C1 and C3. Migration to C1 would generate a gem-disubstituted dienone (bearing both an -OH and an allyl group), which cannot readily rearomatize due to the lack of an enolizable proton. Consequently, migration strictly proceeds to the unblocked C3 position. Subsequent tautomerization yields 3,6-diallylcatechol exclusively ()[2].

Figure 1: Sequential double[3,3]-sigmatropic rearrangement pathway of 1,2-diallyloxybenzene.

Regioselectivity and Anomalous Migrations

Understanding the rigid regiocontrol of the double Claisen rearrangement requires comparison with mono-substituted analogs. When catechol monoallyl ether is subjected to Claisen conditions, it yields a mixture of 3-allylcatechol (normal ortho migration) and 4-allylcatechol (anomalous para migration) ()[3].

However, in the double rearrangement of 1,2-diallyloxybenzene, the sequential nature of the migrations and the specific blocking of the C1 position by the newly formed hydroxyl group entirely suppress para-migration, funneling the reaction cleanly toward the 3,6-disubstituted product[3].

Table 1: Regioselectivity in Catechol Allyl Ether Rearrangements

| Substrate | Major Product(s) | Yield (%) | Mechanistic Rationale |

| Catechol monoallyl ether | 3-allylcatechol & 4-allylcatechol | 55% & 45% | Competition between normal ortho and anomalous para migration. |

| 1,2-Diallyloxybenzene | 3,6-diallylcatechol | >85% | Sequential ortho-migrations; C3 and C6 are the only unblocked ortho positions. |

Experimental Methodologies: A Self-Validating Protocol

To achieve high yields and purity, the synthetic workflow must incorporate self-validating checkpoints. The following protocol details the synthesis of 1,2-diallyloxybenzene and its subsequent thermal rearrangement, emphasizing the causality behind each operational choice.

Protocol A: Synthesis of 1,2-Diallyloxybenzene (Etherification)

-

Reaction Setup : Dissolve catechol (1.0 equiv) in anhydrous acetone. Add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv) and allyl bromide (2.5 equiv).

-

Causality : K₂CO₃ is a mild base that efficiently deprotonates the phenolic hydroxyls to form nucleophilic phenoxides without causing oxidative degradation of the electron-rich catechol ring, which stronger bases (like NaH) might provoke.

-

-

Execution : Reflux the mixture under an inert argon atmosphere for 12 hours.

-

Self-Validating Workup :

-

Filter the inorganic salts (KBr and excess K₂CO₃).

-

Concentrate the filtrate and redissolve the residue in diethyl ether.

-

Critical Step : Wash the organic layer with 10% aqueous NaOH.

-

Causality : This base wash is a self-validating purification step. Any unreacted catechol or mono-alkylated intermediate will be deprotonated and partitioned into the aqueous layer. The fully alkylated 1,2-diallyloxybenzene remains in the organic layer, ensuring that only the correct precursor advances to the thermal rearrangement.

-

Figure 2: Experimental workflow for the synthesis and isolation of 3,6-diallylcatechol.

Protocol B: Thermal Double Claisen Rearrangement

-

Reaction Setup : Dissolve the purified 1,2-diallyloxybenzene in N,N-diethylaniline (1:5 v/v).

-

Causality : N,N-diethylaniline (bp 215 °C) provides the necessary thermal mass to reach the high activation energy of the [3,3]-sigmatropic shift while acting as a basic medium that stabilizes the transient dienone intermediates and prevents acid-catalyzed polymerization of the allyl groups.

-

-

Execution : Heat the solution to 200 °C for 6 hours under argon.

-

Self-Validating Workup :

-

Cool the mixture and dilute with diethyl ether.

-

Wash with 10% HCl. Causality : Protonates the N,N-diethylaniline solvent, moving it entirely into the aqueous phase.

-

Extract the organic layer with 10% NaOH. Causality : The target 3,6-diallylcatechol is deprotonated and moves into the aqueous phase, leaving any non-polar byproducts or unreacted ether in the organic phase.

-

Acidify the aqueous phase with conc. HCl and back-extract with ether to isolate the pure 3,6-diallylcatechol.

-

Figure 3: Self-validating acid-base extraction protocol for isolating the final catechol product.

References

-

Title : Claisen Rearrangement In Catechols - Synthesis of 4-Allylcatechol Source : Erowid / Rhodium Archive URL :[Link]

-

Title : Synthesis of the Reported Structure of the Bisbenzoquinone Lanciaquinone, Isolated from Maesa lanceolata Source : Organic Letters (ACS Publications) URL :[Link]

-

Title : Total synthesis of atrochamins F, H, I, and J through cascade reactions Source : PMC - NIH URL :[Link]

Sources

The Synthesis and Mechanistic Evolution of 1,2-Diallyloxybenzene: A Technical Whitepaper

Executive Summary

1,2-Diallyloxybenzene (also known as catechol diallyl ether or 1,2-bis(allyloxy)benzene) is a pivotal intermediate in synthetic organic chemistry, polymer science, and medicinal chemistry. As a classic substrate for [3,3]-sigmatropic rearrangements, its synthesis and subsequent thermal reactivity have provided foundational insights into pericyclic reaction mechanisms. This whitepaper provides an in-depth technical analysis of the discovery, mechanistic causality, and validated experimental protocols for synthesizing 1,2-diallyloxybenzene and executing its subsequent Claisen rearrangement.

Historical Genesis: The Claisen Rearrangement

The historical significance of 1,2-diallyloxybenzene is inextricably linked to the pioneering work of German chemist Rainer Ludwig Claisen. In 1912, Claisen discovered that heating allyl phenyl ether resulted in a thermally induced rearrangement to 2-allylphenol [1]. This transformation, later formalized as the Claisen rearrangement, was one of the earliest examples of a[3,3]-sigmatropic shift—a concerted, pericyclic reaction governed by orbital symmetry.

The application of this methodology to dihydroxybenzenes (such as catechol) opened new avenues for synthesizing complex, multi-functionalized aromatic systems. 1,2-Diallyloxybenzene became a critical model compound for studying sequential (double) Claisen rearrangements, which are used today to synthesize highly cross-linked bio-based epoxy resins and complex pharmaceutical precursors [2, 3].

Mechanistic Causality in Synthesis

The preparation of 1,2-diallyloxybenzene is typically achieved via the Williamson ether synthesis, an S_N2 (Bimolecular Nucleophilic Substitution) reaction between catechol and allyl bromide. For researchers and application scientists, understanding the causality behind the reagent selection is critical for optimizing yields and minimizing side reactions.

Solvent and Base Selection

The reaction utilizes potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) .

-

Heterogeneous Basicity: K₂CO₃ is a mild base with a pKa sufficient to deprotonate the phenolic hydroxyl groups of catechol (pKa ~9.5) to form a nucleophilic phenoxide ion. Unlike stronger bases (e.g., NaOH), K₂CO₃ minimizes the risk of solvent degradation (e.g., aldol condensation of acetone) and prevents the oxidative degradation of the electron-rich catechol ring.

-

Solvent Effects: Polar aprotic solvents like acetone efficiently solvate the potassium cation but leave the phenoxide anion relatively "naked." This lack of hydrogen-bonding around the nucleophile dramatically lowers the activation energy for the S_N2 attack on the allyl halide [4].

Nucleophilic Catalysis

The addition of a catalytic amount of sodium iodide (NaI) is a field-proven technique to accelerate the reaction. Through the Finkelstein reaction, NaI converts allyl bromide into allyl iodide in situ. Iodide is a superior leaving group due to its larger atomic radius and higher polarizability, making the electrophilic carbon more susceptible to nucleophilic attack by the bulky phenoxide ion [3].

Caption: Workflow for the Williamson ether synthesis of 1,2-diallyloxybenzene from catechol.

Validated Experimental Protocols

The following protocols represent self-validating, scalable systems for the synthesis and subsequent rearrangement of 1,2-diallyloxybenzene, optimized for high purity and yield.

Protocol A: Synthesis of 1,2-Diallyloxybenzene

Reagents:

-

Catechol (1,2-Dihydroxybenzene): 1.0 equivalent (e.g., 15.0 g, 136 mmol)

-

Allyl Bromide: 2.5 equivalents (340 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃): 3.0 equivalents (408 mmol)

-

Sodium Iodide (NaI): 0.1 equivalents (13.6 mmol)

-

Acetone (Anhydrous): 250 mL

Step-by-Step Methodology:

-

Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Argon) to prevent oxidation of the catechol.

-

Deprotonation: Charge the flask with catechol, anhydrous K₂CO₃, NaI, and acetone. Stir the heterogeneous mixture at room temperature for 15–30 minutes to initiate the formation of the phenoxide salt. The solution may darken slightly.

-

Alkylation: Add allyl bromide dropwise via a syringe or addition funnel over 15 minutes to control the exothermic S_N2 reaction.

-

Reflux: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12–24 hours. Reaction progress should be monitored via Thin Layer Chromatography (TLC) or GC-MS until the catechol is completely consumed.

-

Workup: Cool the mixture to room temperature and filter the suspension through a Celite pad to remove the inorganic salts (KBr, unreacted K₂CO₃). Wash the filter cake with excess acetone.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in diethyl ether, wash sequentially with 1M NaOH (to remove any mono-alkylated intermediates) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield 1,2-diallyloxybenzene as a pale yellow oil (Yield: 85–92%) [3, 4].

Protocol B: Thermal Claisen Rearrangement

Step-by-Step Methodology:

-

Thermal Activation: Place purified 1,2-diallyloxybenzene in a heavy-walled sealed glass ampoule or a high-pressure reactor under an argon atmosphere. Alternatively, a high-boiling solvent like N,N-diethylaniline can be used.

-

Heating: Heat the vessel to 180–200 °C for 4–6 hours. The thermal energy drives the concerted [3,3]-sigmatropic shift.

-

Rearomatization: The initial transition state yields an ortho-dienone intermediate, which rapidly undergoes keto-enol tautomerization to restore aromaticity, yielding 3-allyl-2-allyloxyphenol. Extended heating or higher temperatures will induce a second Claisen rearrangement to yield 3,4-diallylcatechol.

-

Isolation: Cool the reactor, dissolve the product in a suitable organic solvent, and purify via vacuum distillation or column chromatography.

Caption: Mechanistic pathway of the thermal Claisen rearrangement of 1,2-diallyloxybenzene.

Quantitative Reaction Parameters

The following table summarizes the thermodynamic and kinetic parameters distinguishing the synthesis phase from the rearrangement phase.

| Parameter | O-Allylation (Williamson Synthesis) | Thermal Claisen Rearrangement |

| Reaction Type | Intermolecular S_N2 Substitution | Intramolecular [3,3]-Sigmatropic Shift |

| Temperature | 50–60 °C (Acetone Reflux) | 180–200 °C (Neat or High-Boiling Solvent) |

| Reaction Time | 12–24 hours | 4–6 hours |

| Activation Energy (E_a) | ~15–20 kcal/mol | ~25–30 kcal/mol |

| Typical Yield | 85–92% | 65–80% |

| Driving Force | Formation of stable inorganic salts (KBr) | Exergonic rearomatization (Keto-Enol shift) |

Conclusion

The synthesis of 1,2-diallyloxybenzene remains a fundamental exercise in precision organic chemistry. By carefully manipulating solvent polarity, heterogenous basicity, and nucleophilic catalysis, researchers can achieve near-quantitative yields of this critical ether. Furthermore, its predictable behavior under thermal stress makes it an indispensable model for studying the Claisen rearrangement, bridging the gap between historical mechanistic discoveries and modern advanced material synthesis.

References

-

Claisen, L. (1912). "Über Umlagerung von Phenol‐allyläthern in C‐Allyl‐phenole." Berichte der deutschen chemischen Gesellschaft. URL:[Link]

-

Martín Castro, A. M. (2004). "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews. URL:[Link]

-

Ertl, J. (2015). "Fully Bio-based Epoxy Resins." Alma Mater Studiorum – Università di Bologna. URL:[Link]

-

Heather, E. (2020). "The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues." University of Technology Sydney. URL:[Link]